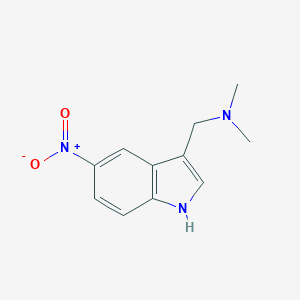

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine

Description

The exact mass of the compound Indole, 3-((dimethylamino)methyl)-5-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56889. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-4-3-9(14(15)16)5-10(8)11/h3-6,12H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNVKGIWGOHXPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187730 |

Source

|

| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3414-64-0 |

Source

|

| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3414-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Chemical and Biological Landscape of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, a member of the 5-nitroindole class of compounds. This document details its synthesis, spectroscopic characterization, and explores its potential as a modulator of key cellular pathways implicated in cancer. While this specific compound has shown limited direct anticancer efficacy in preliminary studies, its structural analogs have demonstrated significant activity, making this chemical scaffold a continued area of interest in drug discovery.

Core Chemical Properties

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, also known as 5-nitrogramine, is a crystalline solid. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N₃O₂ | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| Melting Point | 114–116 °C | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Soluble in DMSO, DCM/MeOH mixtures | [1] |

Spectroscopic Data

Characterization of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine has been established through various spectroscopic methods.

| Spectroscopy | Data | Reference |

| ¹H NMR (600 MHz, [D₆]DMSO) | δ = 11.71 (s, 1H), 8.62 (d, J=5.9 Hz, 1H), 8.00 (dt, J=11.6, 4.2 Hz, 2H), 7.56–7.51 (m, 1H), 3.68 (s, 2H), 2.22 (s, 6H) ppm | [1] |

| ¹³C NMR (151 MHz, DMSO-d₆) | δ = 140.09, 139.47, 132.50, 128.31, 126.81, 116.34, 111.59, 69.59, 54.07, 44.65 ppm | [1] |

| HRMS (ESI) | m/z calcd for C₁₁H₁₃N₃O₂: 219.10, found: 219.10 | [1] |

Synthesis and Experimental Protocols

The synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is achieved through a reductive amination reaction.

Synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine[1]

Protocol:

-

5-Nitroindole-3-carboxaldehyde (1 equivalent) is reacted with 3 equivalents of dimethylamine (40% aqueous solution).

-

The reaction mixture is stirred, yielding a crude product.

-

The crude product is purified via silica gel column chromatography using a DCM/MeOH (9:1) solvent system.

-

The final product is obtained as a yellow crystalline solid with a yield of 60%.

Biological Activity and Signaling Pathways

The 5-nitroindole scaffold is a recognized pharmacophore in the development of anticancer agents.[2] Derivatives of this scaffold have been shown to exert their effects through the modulation of critical signaling pathways involved in cancer cell proliferation and survival.

Anticancer Activity

While N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine itself was found to be ineffective in studies on HeLa cancer cells, its structural analogs with modifications at the indole nitrogen and the 3-position side chain have demonstrated significant anticancer activity.[1] These active analogs have been shown to target and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[1][3] This stabilization leads to the downregulation of c-Myc expression, a transcription factor implicated in a majority of human cancers, thereby inducing cell cycle arrest and apoptosis.[1][4] Furthermore, some 5-nitroindole derivatives have been observed to increase intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects.[1][4]

The following table summarizes the in vitro efficacy of representative active pyrrolidine-substituted 5-nitroindole derivatives against the HeLa (human cervical cancer) cell line.

| Compound | Structure | IC₅₀ (µM) on HeLa Cells | Reference |

| 5 | Pyrrolidine-substituted 5-nitroindole | 5.08 ± 0.91 | [1] |

| 7 | Pyrrolidine-substituted 5-nitroindole | 5.89 ± 0.73 | [1] |

Signaling Pathways

The anticancer effects of active 5-nitroindole derivatives are mediated through specific signaling pathways.

References

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine

This technical guide provides a comprehensive overview of a viable synthesis pathway for N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing from commercially available precursors. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic route.

Synthesis Pathway Overview

The synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine can be achieved through a two-step process starting from 5-nitroindole. The initial step involves the formylation of the indole ring at the C3 position via a Vilsmeier-Haack reaction to yield the key intermediate, 5-nitro-1H-indole-3-carbaldehyde. Subsequent reductive amination of this aldehyde with dimethylamine affords the target compound.

Logical Flow of the Synthesis:

Caption: Synthetic pathway for N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-1H-indole-3-carbaldehyde

This procedure details the Vilsmeier-Haack formylation of 5-nitroindole.[1]

Materials:

-

5-nitro-1H-indole

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-nitro-1H-indole (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl3) (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring the mixture into ice-water.

-

Basify the aqueous solution to a pH of 8-9 by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-nitro-1H-indole-3-carbaldehyde as a solid. A reported yield for this reaction is 60%.[1]

Step 2: Synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine

This procedure describes the reductive amination of 5-nitro-1H-indole-3-carbaldehyde with dimethylamine.[1][2]

Materials:

-

5-Nitro-1H-indole-3-carbaldehyde

-

Dimethylamine (40% aqueous solution)

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-nitro-1H-indole-3-carbaldehyde (1 equivalent) in methanol.

-

To this solution, add dimethylamine (40% aqueous solution, 3 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the completion of the reaction.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a methanol/dichloromethane (e.g., 1:9 or 1:4) eluent system to yield N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine as a yellow solid.[2] A reported yield for this step is 85%.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the final product and an important precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 5-Nitroindole | C₈H₆N₂O₂ | 162.15 | 90.1 | Not specified | Not specified |

| 5-Nitro-1H-indole-3-carbaldehyde | C₉H₆N₂O₃ | 190.16 | 60 | 109-111 | ¹H NMR (600 MHz, CDCl₃): δ 9.64 (s, 1H), 8.69 (d, J=7.8 Hz, 1H), 7.73 (m, 2H), 7.18 (d, J=6 Hz, 1H), 2.50–2.62 (br, 1H) ppm.[2] ¹³C NMR (151 MHz, CDCl₃): δ 183.97, 138.90, 118.13, 117.38, 111.91 ppm.[2] HRMS (ESI): m/z calcd for C₉H₆N₂O₃: 190.04, found: 191.09 [M+H]⁺.[2] |

| N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | C₁₁H₁₃N₃O₂ | 219.24 | 85 | 114-116 | ¹H NMR (600 MHz, [D₆]DMSO): δ 11.71 (s, 1H), 8.62 (d, J=5.9 Hz, 1H), 8.00 (dt, J=11.6, 4.2 Hz, 2H), 7.56–7.51 (m, 1H), 3.68 (s, 2H), 2.22 (s, 6H) ppm.[2] ¹³C NMR (151 MHz, DMSO-d₆): δ 140.09, 139.47, 132.50, 128.31, 126.81, 116.34, 111.59, 69.59, 54.07, 44.65 ppm.[2] HRMS (ESI): m/z calcd for C₁₁H₁₃N₃O₂: 219.10, found: 219.10 [M]⁺.[2] |

Alternative Synthetic Considerations

An alternative approach to the final step could be the Eschweiler-Clarke reaction.[3][4] This reaction facilitates the N-methylation of primary or secondary amines using excess formic acid and formaldehyde.[3] In this context, one could first synthesize 1-(5-nitro-1H-indol-3-yl)methanamine and then perform a double methylation using Eschweiler-Clarke conditions. However, the direct reductive amination described above is a more convergent and efficient route.

Another potential route to the intermediate 5-nitro-1H-indole-3-carbaldehyde could involve the direct formylation of 5-nitroindole using other methods, though the Vilsmeier-Haack reaction is a standard and effective method for the formylation of electron-rich heterocycles like indoles.

For the synthesis of the starting material, 5-nitroindole, various methods have been reported. One such method involves the nitration of 2-sodium sulfonate-1-acetylindole followed by hydrolysis, which has been reported to produce the product in high yield (90.1%).[5] Another classical approach is the Fischer indole synthesis from p-nitrophenylhydrazine and a suitable carbonyl compound like acetaldehyde.[5] The choice of method for preparing the starting material would depend on the availability and cost of the precursors, as well as scalability considerations.

References

- 1. d-nb.info [d-nb.info]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 5. Page loading... [guidechem.com]

Spectroscopic and Synthetic Profile of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, also known as 5-nitrogramine. This document includes tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for its synthesis and spectroscopic analysis, and a visual representation of the synthetic workflow.

Spectroscopic Data

The following sections present the key spectroscopic data for N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data were obtained in deuterated dimethyl sulfoxide (DMSO-d₆) and are referenced to the solvent signal.

Table 1: ¹H NMR Data of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine (600 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 11.71 | s | - | 1H | NH (indole) |

| 8.62 | d | 5.9 | 1H | Ar-H |

| 8.00 | dt | 11.6, 4.2 | 2H | Ar-H |

| 7.56–7.51 | m | - | 1H | Ar-H |

| 3.68 | s | - | 2H | CH₂ |

| 2.22 | s | - | 6H | N(CH₃)₂ |

Table 2: ¹³C NMR Data of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine (151 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 140.09 | C |

| 139.47 | C |

| 132.50 | C |

| 128.31 | C |

| 126.81 | CH |

| 116.34 | CH |

| 111.59 | CH |

| 69.59 | C |

| 54.07 | CH₂ |

| 44.65 | N(CH₃)₂ |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI).

Table 3: High-Resolution Mass Spectrometry Data [1]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 219.10 | 219.10 |

Infrared (IR) Spectroscopy

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the indole N-H stretching vibration.

-

C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 3000-3100 cm⁻¹ for aromatic C-H stretching and 2800-3000 cm⁻¹ for aliphatic C-H stretching of the methyl and methylene groups.

-

C=C Stretch (Aromatic): Aromatic ring skeletal vibrations are expected to appear in the 1450-1600 cm⁻¹ region.

-

NO₂ Stretch: Strong asymmetric and symmetric stretching vibrations for the nitro group are anticipated around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-N Stretch: The C-N stretching vibrations for the amine and the indole ring are expected in the 1250-1350 cm⁻¹ region.

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine.

Synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine[1]

The synthesis of the title compound is achieved through the reaction of 5-nitroindole-3-carboxaldehyde with dimethylamine.

Procedure:

-

To a solution of 5-nitroindole-3-carboxaldehyde (1 equivalent), 3 equivalents of dimethylamine (40% aqueous solution) are added.

-

The reaction mixture is allowed to react according to Protocol B (details of Protocol B were not specified in the source).

-

The resulting crude product is obtained as a yellow crystalline solid.

-

Purification is carried out using silica gel column chromatography with a mobile phase of DCM/MeOH (9:1).

-

The final product is a yellow solid with a reported yield of 60% and a melting point of 114–116 °C.[1]

NMR Spectroscopy

Sample Preparation: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in an appropriate volume of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Spectra are recorded on a 600 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR: Spectra are recorded on the same spectrometer at a frequency of 151 MHz, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration appropriate for the instrument's sensitivity.

Data Acquisition: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source in positive ion mode. The instrument is calibrated to ensure high mass accuracy.

Infrared (IR) Spectroscopy (General Procedure)

As experimental data is unavailable, a general protocol for acquiring an IR spectrum of a solid sample is provided.

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of an empty pellet holder or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the synthetic pathway for N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine.

Caption: Synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine.

References

In Silico Modeling of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, a novel compound of interest in anticancer drug discovery. Based on existing literature for structurally related 5-nitroindole derivatives, the primary biological target is hypothesized to be the G-quadruplex structure within the promoter region of the c-Myc oncogene. This document outlines detailed methodologies for molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) analysis to investigate the binding affinity, stability, and structure-activity landscape of this compound. All quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate comprehension by researchers, scientists, and drug development professionals.

Introduction

The 5-nitroindole scaffold is a recognized pharmacophore in the development of anticancer agents. Derivatives of this core structure have demonstrated potent activity, notably through the stabilization of G-quadruplex (G4) DNA structures. These non-canonical secondary structures, formed in guanine-rich regions of DNA, are implicated in the regulation of gene expression. A key target in this context is the G4 structure in the promoter region of the c-Myc oncogene, which is overexpressed in a majority of human cancers. Stabilization of this G4 structure can lead to the downregulation of c-Myc expression, subsequently inducing cell cycle arrest and apoptosis in cancer cells.

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is a derivative of the 5-nitroindole scaffold. This guide presents a hypothesized in silico modeling workflow to assess its potential as a c-Myc G-quadruplex binder and, consequently, as a candidate for anticancer drug development.

Compound Profile

| Property | Value |

| IUPAC Name | N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine |

| Molecular Formula | C11H13N3O2 |

| Molecular Weight | 219.24 g/mol |

| Canonical SMILES | CN(C)CC1=CNC2=C1C=C(C=C2)--INVALID-LINK--[O-] |

| Predicted LogP | 1.8 - 2.5 |

| Predicted Solubility | Moderate |

In Silico Modeling Methodologies

This section details the proposed computational workflow for evaluating the interaction of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine with the c-Myc G-quadruplex.

Molecular Docking

Molecular docking simulations will be performed to predict the preferred binding mode and affinity of the ligand with the c-Myc G-quadruplex.

-

Receptor Preparation:

-

The solution structure of the c-Myc promoter G-quadruplex (PDB ID: 1XAV) will be obtained from the RCSB Protein Data Bank.[1][2]

-

The structure will be prepared using AutoDockTools (ADT). This involves removing any existing ligands and water molecules, adding polar hydrogens, and assigning Gasteiger charges.

-

-

Ligand Preparation:

-

The 3D structure of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine will be generated from its SMILES string using a molecular builder such as Avogadro or ChemDraw.

-

The ligand's geometry will be optimized using a suitable force field (e.g., MMFF94).

-

Torsional degrees of freedom will be defined using AutoDockTools to allow for conformational flexibility during docking.

-

-

Grid Box Generation:

-

A grid box will be centered on the G-quadruplex structure, encompassing the potential binding sites, particularly the 5' and 3' G-tetrads.

-

The grid dimensions will be set to approximately 60 x 60 x 60 Å with a spacing of 0.375 Å.

-

-

Docking Simulation:

-

The docking simulation will be performed using AutoDock Vina.

-

The Lamarckian Genetic Algorithm (LGA) will be employed with a population size of 150 and a maximum of 2,500,000 energy evaluations.

-

One hundred independent docking runs will be conducted to ensure thorough conformational sampling.

-

-

Analysis of Results:

-

The resulting docking poses will be clustered based on their root-mean-square deviation (RMSD).

-

The lowest energy conformation from the most populated cluster will be selected as the most probable binding mode.

-

Binding energy (in kcal/mol) will be recorded.

-

Intermolecular interactions (hydrogen bonds, hydrophobic interactions, and π-π stacking) will be visualized and analyzed using PyMOL or Discovery Studio Visualizer.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations will be conducted to assess the stability of the ligand-G-quadruplex complex and to further refine the binding interactions in a simulated physiological environment.

-

System Preparation:

-

The docked complex from the molecular docking study will be used as the starting structure.

-

The complex will be solvated in a cubic box of TIP3P water molecules with a minimum distance of 10 Å from the box edges.

-

Counter-ions (K+) will be added to neutralize the system and to stabilize the G-quadruplex central channel.

-

The AMBER force field (ff14SB for DNA and GAFF2 for the ligand) will be used.

-

-

Energy Minimization:

-

The system will be subjected to a two-stage energy minimization process: first, with restraints on the solute (complex), and second, without any restraints.

-

-

Equilibration:

-

The system will be gradually heated from 0 K to 300 K over 100 ps in the NVT ensemble.

-

A subsequent 500 ps equilibration will be performed in the NPT ensemble to ensure the system reaches a stable density.

-

-

Production Run:

-

A production MD simulation will be run for at least 100 ns under the NPT ensemble.

-

Trajectory frames will be saved every 10 ps for analysis.

-

-

Trajectory Analysis:

-

Root-mean-square deviation (RMSD) of the complex and the ligand will be calculated to assess structural stability.

-

Root-mean-square fluctuation (RMSF) will be analyzed to identify flexible regions of the G-quadruplex.

-

Hydrogen bond analysis will be performed to monitor the stability of key interactions.

-

Binding free energy will be calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.

-

Quantitative Structure-Activity Relationship (QSAR)

A QSAR study will be proposed to understand the relationship between the chemical structures of 5-nitroindole derivatives and their anticancer activity, enabling the design of more potent analogs.

-

Dataset Collection:

-

A dataset of 5-nitroindole derivatives with their corresponding anticancer activities (e.g., IC50 values) against a specific cancer cell line will be compiled from the literature.

-

-

Molecular Descriptor Calculation:

-

2D and 3D molecular descriptors (e.g., topological, electronic, and steric) for each compound in the dataset will be calculated using software like PaDEL-Descriptor or Dragon.

-

-

Dataset Division:

-

The dataset will be randomly divided into a training set (80%) and a test set (20%).

-

-

Model Development:

-

Multiple Linear Regression (MLR) or more advanced machine learning algorithms (e.g., Random Forest, Support Vector Machines) will be used to build the QSAR model using the training set.

-

-

Model Validation:

-

The predictive power of the model will be validated internally (cross-validation) and externally using the test set.

-

Statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and root-mean-square error (RMSE) will be calculated.

-

-

Applicability Domain:

-

The applicability domain of the developed QSAR model will be defined to ensure reliable predictions for new compounds.

-

Predicted Quantitative Data

The following tables present hypothetical but plausible data based on trends observed in the literature for similar 5-nitroindole derivatives targeting the c-Myc G-quadruplex.

Table 1: Predicted Molecular Docking and MD Simulation Results

| Compound | Docking Score (kcal/mol) | Predicted MM-PBSA Binding Free Energy (kcal/mol) | Key Interacting Residues |

| N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | -8.5 | -45.2 | G-tetrads, Loop regions |

| Reference Compound 1 | -7.9 | -40.1 | G-tetrads |

| Reference Compound 2 | -9.2 | -50.5 | G-tetrads, Grooves |

Table 2: Hypothetical QSAR Model for Anticancer Activity

| Descriptor | Coefficient | Description |

| ALogP | +0.25 | Lipophilicity |

| TPSA | -0.15 | Topological Polar Surface Area |

| nHBDon | -0.50 | Number of Hydrogen Bond Donors |

| MW | +0.05 | Molecular Weight |

| R² | 0.88 | |

| Q² | 0.75 | |

| RMSE | 0.32 |

Signaling Pathway

The proposed mechanism of action for N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine involves the stabilization of the c-Myc G-quadruplex, leading to the downregulation of c-Myc transcription and subsequent induction of apoptosis.

Conclusion

This technical guide outlines a comprehensive in silico strategy for the evaluation of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine as a potential anticancer agent targeting the c-Myc G-quadruplex. The detailed protocols for molecular docking, molecular dynamics simulations, and QSAR analysis provide a robust framework for researchers in the field of drug discovery. The predictive data and workflow visualizations presented herein serve as a valuable resource for initiating and guiding the computational assessment of this and similar 5-nitroindole derivatives. Further experimental validation is necessary to confirm these in silico findings.

References

The Discovery and History of 5-Nitrogramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrogramine, systematically known as 3-(dimethylaminomethyl)-5-nitroindole, is an indole derivative that has garnered interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 5-nitrogramine. It also explores its biological activities, particularly its potential as an anticancer agent, and details the experimental protocols for its synthesis and characterization.

Discovery and History

The precise first synthesis of 5-nitrogramine is not definitively documented in a singular seminal paper. However, its existence and use as a chemical intermediate are implied in later research. A notable early mention appears in a 1991 paper in The Journal of Organic Chemistry by Russell, Waller, and Ducharme, which describes the cyanation of 5-nitrogramine to produce 5-nitro-3-(methoxymethyl)indole.[1][2] This work suggests that 5-nitrogramine was a known and accessible compound by this time.

The synthesis of related nitroindole compounds, such as 7-nitrogramine, was described in the mid-20th century, indicating that the methodologies for preparing such derivatives were established.[3] The general route to gramine and its derivatives involves the Mannich reaction of indole with formaldehyde and dimethylamine. Subsequent nitration of the indole ring at the 5-position would yield 5-nitrogramine.

More recent research has focused on the biological activities of 5-nitrogramine, referring to it as 3-(dimethylaminomethyl)-5-nitroindole (DAMNI).[4][5] These studies investigate its potential as an anticancer agent, particularly in the context of breast cancer treatment, by exploring its interactions with receptors like estrogen receptor alpha (ERα) and epidermal growth factor receptor (EGFR).[4][5]

Physicochemical Properties

Quantitative data for 5-nitrogramine is summarized in the table below. This information is crucial for its handling, characterization, and application in synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃O₂ | - |

| Molecular Weight | 219.24 g/mol | - |

| Appearance | Not explicitly stated, likely a solid | - |

| Melting Point | Data not available in searched sources | - |

| Solubility | Soluble in polar protic and aprotic solvents like water, ethanol, acetone, and DMSO | [4][5] |

Spectroscopic Data

The characterization of 5-nitrogramine relies on various spectroscopic techniques. While specific spectra for 5-nitrogramine were not found in the searched literature, typical spectral features for related nitroaromatic and indole compounds can be inferred.

Infrared (IR) Spectroscopy

The IR spectrum of 5-nitrogramine is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (indole) | ~3400 |

| C-H stretch (aromatic & aliphatic) | ~3100-2800 |

| Asymmetric NO₂ stretch | ~1520 |

| Symmetric NO₂ stretch | ~1340 |

| C=C stretch (aromatic) | ~1600-1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed structural information. Predicted chemical shifts are based on the analysis of similar structures.

¹H NMR:

-

Indole N-H: A broad singlet around δ 8.0-9.0 ppm.

-

Aromatic protons: Signals in the δ 7.0-8.5 ppm region, with splitting patterns determined by their positions on the nitroindole ring.

-

Methylene protons (-CH₂-N): A singlet around δ 3.5-4.0 ppm.

-

Methyl protons (-N(CH₃)₂): A singlet around δ 2.2-2.5 ppm.

¹³C NMR:

-

Aromatic carbons: Signals in the δ 110-150 ppm range.

-

Methylene carbon (-CH₂-N): A signal around δ 50-60 ppm.

-

Methyl carbons (-N(CH₃)₂): A signal around δ 45-50 ppm.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 219. Fragmentation patterns would likely involve the loss of the dimethylaminomethyl group and the nitro group.

Experimental Protocols

Synthesis of 5-Nitrogramine

While the original synthesis paper was not located, a general and plausible synthetic route based on established chemical principles is the Mannich reaction followed by nitration.

Step 1: Synthesis of Gramine

-

Reactants: Indole, formaldehyde, and dimethylamine.

-

Procedure: A mixture of indole, an aqueous solution of dimethylamine, and formaldehyde is typically stirred in a suitable solvent like acetic acid or ethanol at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by neutralization and extraction to yield gramine.

Step 2: Nitration of Gramine to 5-Nitrogramine

-

Reactants: Gramine and a nitrating agent (e.g., nitric acid in sulfuric acid or acetic anhydride).

-

Procedure: Gramine is dissolved in a suitable solvent and cooled in an ice bath. The nitrating agent is added dropwise while maintaining a low temperature. The reaction is stirred for a specified period and then quenched by pouring onto ice. The product, 5-nitrogramine, is isolated by filtration or extraction and purified by recrystallization.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of 5-nitrogramine as a bioactive molecule, particularly in the field of oncology.[4][5] The nitro group is a common feature in many biologically active compounds and can be crucial for their mechanism of action.[6][7][8][9]

Anticancer Activity

Computational studies have investigated the interaction of 5-nitrogramine with key protein targets in breast cancer, such as estrogen receptor alpha (ERα) and epidermal growth factor receptor (EGFR).[4][5] Molecular docking and dynamics simulations suggest that 5-nitrogramine has a notable binding affinity for ERα, indicating its potential to interfere with estrogen-mediated signaling pathways that drive the proliferation of certain breast cancer cells.[4][5]

The proposed mechanism involves the binding of 5-nitrogramine to the ligand-binding domain of ERα, which could potentially disrupt the normal hormonal signaling.

General Mechanism of Nitro Compounds

The biological activity of many nitroaromatic compounds is attributed to the enzymatic reduction of the nitro group within cells.[6][7][8][9] This reduction can lead to the formation of reactive nitroso and hydroxylamino intermediates, and ultimately nitro radical anions. These reactive species can induce cellular damage by interacting with macromolecules such as DNA and proteins, leading to cytotoxic effects.

Conclusion

5-Nitrogramine is an indole derivative with a history rooted in the broader development of gramine chemistry. While its initial discovery is not prominently documented, it has emerged as a valuable intermediate in organic synthesis and a compound of interest for its potential therapeutic applications, particularly in cancer research. Further experimental studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and validate its biological mechanisms of action. This guide provides a foundational understanding for researchers and scientists working with this intriguing molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Pharmacokinetic Profiling of Novel Indole Derivatives

A Case Study Approach in the Absence of Data for N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature yielded no specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for the compound N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine. This document therefore serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the methodologies and potential pathways relevant to the pharmacokinetic characterization of this and similar novel indole-based compounds. The experimental protocols, data tables, and diagrams presented are illustrative and based on established practices in preclinical drug development.

Introduction to N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is a synthetic derivative of 5-nitroindole. While its pharmacokinetic profile remains uncharacterized, it has been synthesized and evaluated in vitro for its potential as an anticancer agent. Specifically, it has been identified as a c-Myc G-Quadruplex binder, and its treatment has been shown to significantly downregulate c-Myc mRNA and protein levels in laboratory settings[1]. The development of such a compound into a viable therapeutic agent would necessitate a thorough investigation of its behavior in a biological system.

Hypothetical Pharmacokinetic Profile: Key Parameters

The following table outlines the principal pharmacokinetic parameters that would be determined for a compound like N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine. The values presented are for illustrative purposes only and represent a hypothetical profile for an orally administered indole derivative in a rodent model.

| Parameter | Symbol | Definition | Hypothetical Value (Rodent Model) |

| Absorption | |||

| Bioavailability | F (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 45% |

| Max Concentration | Cmax | The maximum measured concentration of the drug in the plasma. | 850 ng/mL |

| Time to Max Conc. | Tmax | The time at which Cmax is observed. | 1.5 hours |

| Area Under Curve | AUC (0-t) | The integral of the drug concentration-time curve, representing total drug exposure over time. | 4200 ng*h/mL |

| Distribution | |||

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 15 L/kg |

| Protein Binding | % | The percentage of drug in the blood that is bound to plasma proteins. | 92% |

| Metabolism | |||

| Primary Metabolites | - | The chemical products formed by the body's metabolic processes acting on the drug. | Hydroxylated and N-demethylated species |

| Primary Enzyme System | - | The main enzymes responsible for metabolism. | Cytochrome P450 (e.g., CYP3A4, CYP2D6) |

| Excretion | |||

| Half-life | t1/2 | The time required for the concentration of the drug in the body to be reduced by one-half. | 6 hours |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. | 2.5 L/h/kg |

| Route of Excretion | - | The primary means by which the drug and its metabolites leave the body. | 70% Renal, 30% Fecal |

Experimental Protocols for Pharmacokinetic Assessment

This section details generalized, yet critical, experimental methodologies required to elucidate the pharmacokinetic profile of a novel chemical entity (NCE) such as N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the plasma concentration-time profile, calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2), and assess bioavailability following intravenous (IV) and oral (PO) administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.

-

Formulation: The compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline) to a final concentration of 1 mg/mL for IV and 5 mg/mL for PO administration.

-

Dosing:

-

IV Group: A single dose of 1 mg/kg is administered via the tail vein.

-

PO Group: A single dose of 5 mg/kg is administered via oral gavage.

-

-

Sample Collection: Blood samples (~100 µL) are collected from the jugular vein into heparinized tubes at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma is separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the parent drug are quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

LC-MS/MS Bioanalytical Method Validation

Objective: To develop and validate a sensitive and selective method for quantifying the target analyte in plasma.

Methodology:

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Sample Preparation: Protein precipitation is performed by adding 3 volumes of acetonitrile (containing an internal standard) to 1 volume of plasma. The mixture is vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.

-

Chromatography: Separation is achieved on a C18 analytical column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: The analyte is detected using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions are optimized for the parent drug and internal standard.

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Diagrams and Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.

Caption: Workflow for a preclinical pharmacokinetic study.

Potential Signaling Pathway

Given that N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine has been identified as a c-Myc G-Quadruplex binder, it likely interferes with the c-Myc signaling pathway, which is crucial in cancer cell proliferation. The diagram below shows a simplified representation of this mechanism.

References

A Comprehensive Technical Guide to N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, also known as 5-Nitrogramine, is a heterocyclic organic compound belonging to the indole family. The presence of a nitro group at the 5-position of the indole ring and a dimethylaminomethyl group at the 3-position imparts unique chemical and biological properties to the molecule. This technical guide provides an in-depth overview of its chemical identity, physical properties, suppliers, and, most importantly, its emerging role in biomedical research, particularly in the development of novel anticancer therapeutics. The document details experimental protocols for assessing its biological activity and visualizes the key signaling pathways it modulates.

Chemical Identification and Properties

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is a derivative of gramine, a naturally occurring indole alkaloid. The introduction of a nitro group significantly influences its electronic properties and reactivity, making it a versatile intermediate in organic synthesis and a molecule of interest for biological applications.

Table 1: Chemical and Physical Properties of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine

| Property | Value | Source |

| CAS Number | 3414-64-0 | [1][2] |

| Molecular Formula | C₁₁H₁₃N₃O₂ | |

| Molecular Weight | 219.24 g/mol | |

| IUPAC Name | N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | |

| Synonyms | 5-Nitrogramine, 3-(Dimethylaminomethyl)-5-nitroindole | [1] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 114-116 °C | [3] |

| Boiling Point | 377.9 °C at 760 mmHg | |

| Density | 1.287 g/cm³ | |

| Purity | Typically ≥95% |

Commercial Availability

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is available from several chemical suppliers. However, its availability may vary, and some suppliers have discontinued the product. Researchers are advised to inquire with the suppliers directly for current stock and pricing.

Table 2: Potential Suppliers of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine

| Supplier | Website | Notes |

| Chem-Impex | --INVALID-LINK-- | Listed as 5-Nitrogramine.[1] |

| Fluorochem | --INVALID-LINK-- | Product has been discontinued.[4] |

| CymitQuimica | --INVALID-LINK-- | Product has been discontinued. |

Biological Activity and Mechanism of Action

Recent studies have highlighted the potential of 5-nitroindole derivatives as potent anticancer agents.[5][6][7] The primary mechanism of action for these compounds involves the targeting of non-canonical DNA secondary structures known as G-quadruplexes, which are prevalent in the promoter regions of oncogenes, most notably c-Myc.[5][8]

The c-Myc oncogene is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers.[5] 5-nitroindole derivatives can bind to and stabilize the G-quadruplex structures in the c-Myc promoter, which in turn inhibits the transcription of the c-Myc gene.[5][8] This downregulation of c-Myc expression leads to cell cycle arrest and the induction of apoptosis.

Furthermore, some 5-nitroindole compounds have been shown to increase the intracellular levels of reactive oxygen species (ROS), which contributes to their cytotoxic effects on cancer cells.[6][7]

Caption: Mechanism of Action of 5-Nitroindole Derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer properties of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine and related 5-nitroindole derivatives.

Synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine

A common synthetic route involves the reaction of 5-nitroindole-3-carboxaldehyde with dimethylamine.[3]

-

Materials: 5-nitroindole-3-carboxaldehyde, 40% aqueous dimethylamine solution, Dichloromethane (DCM), Methanol (MeOH), Silica gel.

-

Procedure:

-

To one equivalent of 5-nitroindole-3-carboxaldehyde, add three equivalents of a 40% aqueous solution of dimethylamine.

-

Allow the reaction to proceed according to established protocols for reductive amination.

-

The crude product is obtained as a yellow crystalline solid.

-

Purify the crude product using silica gel column chromatography with a DCM/MeOH (9:1) eluent.

-

The final product is a yellow solid.[3]

-

Cell Proliferation Assay (Alamar Blue Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Materials: Human cancer cell line (e.g., HeLa), complete cell culture medium, Alamar Blue reagent, 96-well microplate, microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 5-nitroindole derivative and incubate for an additional 48-72 hours.

-

Add Alamar Blue reagent to each well and incubate for a specified period.

-

Measure the fluorescence or absorbance using a microplate reader to determine cell viability.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to quantify the levels of intracellular ROS.

-

Materials: Cancer cell line, complete cell culture medium, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), fluorescence microscope or flow cytometer.

-

Procedure:

-

Treat cells with the 5-nitroindole derivative for a specified time.

-

Incubate the cells with DCFH-DA.

-

Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an elevation in intracellular ROS levels.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

-

Materials: Cancer cell line, complete cell culture medium, phosphate-buffered saline (PBS), ice-cold 70% ethanol, Propidium Iodide (PI) staining solution (containing RNase A), flow cytometer.

-

Procedure:

-

Treat cells with the 5-nitroindole derivative for 24-48 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases.[5]

-

Caption: Workflow for In Vitro Anticancer Evaluation.

Conclusion

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine and related 5-nitroindole derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to target the c-Myc oncogene through G-quadruplex stabilization and induce oxidative stress provides a multi-faceted approach to inhibiting cancer cell growth. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the therapeutic potential of these molecules. As research in this area continues, 5-nitroindoles may emerge as a valuable scaffold in the design of next-generation cancer treatments.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-NITROGRAMINE | 3414-64-0 [chemicalbook.com]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N-dimethyl-1-(6-nitro-1H-indol-3-yl)methanamine [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is an indole derivative of significant interest in medicinal chemistry. The indole scaffold is a common feature in many biologically active compounds and approved drugs. The presence of a nitro group at the 5-position of the indole ring enhances its reactivity, making it a valuable intermediate for the synthesis of a variety of more complex molecules, including potential anti-cancer agents.[1][2] This document provides a detailed protocol for the synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine via the reductive amination of 5-nitroindole-3-carboxaldehyde.

Principle of the Method

The synthesis is achieved through a direct reductive amination reaction. The starting material, 5-nitroindole-3-carboxaldehyde, is reacted with dimethylamine. In this one-pot process, the aldehyde first condenses with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to yield the final tertiary amine product. This method is an efficient approach for the formation of C-N bonds.[3][4]

Experimental Protocol

Materials

-

5-Nitroindole-3-carboxaldehyde

-

Dimethylamine (40% aqueous solution)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate

-

Deionized water

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates and chamber

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Filtration apparatus

Reaction Setup and Procedure

-

Reaction Mixture Preparation: In a round-bottom flask, combine 5-nitroindole-3-carboxaldehyde (1 equivalent) with a suitable solvent such as methanol.

-

Addition of Reagent: While stirring, add dimethylamine (40% aqueous solution, 3 equivalents) to the flask.

-

Reaction Conditions: The reaction is allowed to proceed, and the progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then taken up in dichloromethane and washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of methanol and dichloromethane (1:4) as the eluent.[1]

-

Product Characterization: The purified product, N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, is obtained as a yellow amorphous solid.[1] The final product should be characterized by techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 5-Nitroindole-3-carboxaldehyde | [1][2] |

| Molecular Formula | C₉H₆N₂O₃ | [2] |

| Molecular Weight | 190.16 g/mol | [2] |

| Appearance | Light yellow to yellow powder | [2] |

| Final Product | N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | [1] |

| Molecular Formula | C₁₁H₁₃N₃O₂ | [1] |

| Molecular Weight | 219.10 g/mol (calculated) | [1] |

| Yield | 85% | [1] |

| Appearance | Yellow amorphous solid | [1] |

| Melting Point | 114–116 °C | [1] |

| R_f Value | 0.45 (in 1:4 MeOH/DCM) | [1] |

Visualized Experimental Workflow

Caption: Workflow for the synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine.

References

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Nitro-Gramine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitro-gramine and its derivatives are synthetic compounds of significant interest in medicinal chemistry and drug discovery due to their potential therapeutic applications. As analogs of the naturally occurring indole alkaloid gramine, these compounds serve as important building blocks in the synthesis of more complex molecules.[1][2][3] Achieving high purity of these derivatives is crucial for accurate biological evaluation and further chemical modifications.[4]

This application note provides a detailed protocol for the purification of 5-nitro-gramine derivatives using reversed-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is a powerful technique for separating compounds based on their hydrophobicity, making it well-suited for the purification of moderately polar to nonpolar organic molecules like 5-nitro-gramine derivatives.[4] The separation mechanism relies on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.[4]

Experimental Protocols

Materials and Reagents

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

-

Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Deionized water (18.2 MΩ·cm).

-

Additives: Trifluoroacetic acid (TFA) or formic acid (FA), HPLC grade.

-

Sample: Crude 5-nitro-gramine derivative synthesized in the laboratory.

-

Filters: 0.45 µm syringe filters for sample preparation.

Sample Preparation

-

Dissolve the crude 5-nitro-gramine derivative in a minimal amount of a suitable solvent, such as methanol or a mixture of the initial mobile phase components.[4]

-

The final concentration should be in the range of 1-10 mg/mL to avoid column overloading.[4]

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]

HPLC Method

The following method provides a starting point for the purification of 5-nitro-gramine derivatives. Optimization may be required depending on the specific derivative.

-

Mobile Phase A: 0.1% TFA (or FA) in deionized water

-

Mobile Phase B: 0.1% TFA (or FA) in acetonitrile

-

Flow Rate: 4.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 270 nm (based on the chromophore of nitro-aromatic compounds).[5]

-

Injection Volume: 100-500 µL, depending on the concentration and column size.

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 20.0 | 80 |

| 25.0 | 80 |

| 25.1 | 20 |

| 30.0 | 20 |

Fraction Collection and Analysis

-

Monitor the chromatogram and collect the fractions corresponding to the main peak of the target 5-nitro-gramine derivative.

-

To confirm the purity of the collected fractions, reinject a small aliquot of each fraction into the HPLC system using the same analytical method.

-

Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified compound.

Data Presentation

The following tables summarize the expected purification results for three hypothetical 5-nitro-gramine derivatives (SNG-1, SNG-2, and SNG-3) using the protocol described above.

Table 1: HPLC Purification Parameters for 5-Nitro-Gramine Derivatives

| Parameter | SNG-1 | SNG-2 | SNG-3 |

| Column | C18 (250 x 10 mm, 5 µm) | C18 (250 x 10 mm, 5 µm) | C18 (250 x 10 mm, 5 µm) |

| Mobile Phase | A: 0.1% TFA in H₂OB: 0.1% TFA in ACN | A: 0.1% TFA in H₂OB: 0.1% TFA in ACN | A: 0.1% TFA in H₂OB: 0.1% TFA in ACN |

| Gradient | 20-80% B over 20 min | 20-80% B over 20 min | 20-80% B over 20 min |

| Flow Rate (mL/min) | 4.0 | 4.0 | 4.0 |

| Detection (nm) | 270 | 270 | 270 |

Table 2: Purification Results for 5-Nitro-Gramine Derivatives

| Compound | Retention Time (min) | Crude Purity (%) | Purified Purity (%) | Recovery Yield (%) |

| SNG-1 | 15.2 | 75 | >98 | 85 |

| SNG-2 | 16.8 | 68 | >99 | 82 |

| SNG-3 | 14.5 | 80 | >98 | 88 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC system components.

Caption: Workflow for the HPLC purification of 5-nitro-gramine derivatives.

Caption: Logical relationship of HPLC system components for purification.

References

- 1. Recent Developments of Gramine: Chemistry and Biological Activity [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, a derivative of the indole alkaloid gramine, presents a promising scaffold for anticancer drug development. The indole nucleus is a common feature in many biologically active compounds, and substitutions on this ring system can significantly modulate their therapeutic properties. The presence of a nitro group at the 5-position, in particular, has been associated with potent anticancer effects in various studies. Derivatives of 5-nitroindole have been shown to exert their activity through mechanisms such as the stabilization of G-quadruplex structures in the c-Myc promoter region, leading to transcriptional repression of this key oncogene. This, in turn, can induce cell cycle arrest and apoptosis.[1][2][3] Furthermore, some indole derivatives have been observed to increase intracellular reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[1][2]

Gramine and its analogs have also demonstrated significant cytotoxic effects against various cancer cell lines, often inducing apoptosis and cell cycle arrest.[4][5][6] The combination of the 5-nitroindole core with the N,N-dimethylmethanamine side chain of gramine suggests that N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine may exhibit potent anti-proliferative activity through a multi-faceted mechanism of action.

These application notes provide detailed protocols for evaluating the efficacy of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine in cell culture-based assays, including cytotoxicity, apoptosis, and cell cycle analysis.

Postulated Signaling Pathway

Based on the activities of structurally related 5-nitroindole and gramine derivatives, a plausible mechanism of action for N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is the dual induction of apoptosis through c-Myc suppression and ROS generation.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine on various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| HeLa | Cervical Cancer | 7.5 ± 0.8 |

| MCF-7 | Breast Cancer | 12.3 ± 1.5 |

| A549 | Lung Cancer | 9.8 ± 1.1 |

| MGC803 | Gastric Cancer | 5.2 ± 0.6 |

Table 2: Apoptosis Induction in MGC803 Cells (48h Treatment)

| Compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Control) | 3.2 ± 0.5 | 1.5 ± 0.3 |

| 2.5 | 15.8 ± 2.1 | 5.4 ± 0.9 |

| 5.0 | 35.2 ± 3.8 | 12.7 ± 1.8 |

| 10.0 | 48.6 ± 4.5 | 25.1 ± 3.2 |

Table 3: Cell Cycle Distribution in MGC803 Cells (24h Treatment)

| Compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 |

| 0 (Control) | 55.4 ± 4.1 | 30.2 ± 3.5 | 14.4 ± 2.0 | 1.8 ± 0.4 |

| 2.5 | 65.8 ± 5.2 | 22.1 ± 2.8 | 12.1 ± 1.9 | 5.7 ± 1.1 |

| 5.0 | 72.3 ± 6.1 | 15.5 ± 2.1 | 12.2 ± 1.8 | 10.3 ± 1.5 |

| 10.0 | 68.1 ± 5.9 | 12.3 ± 1.9 | 9.6 ± 1.5 | 20.5 ± 2.8 |

Experimental Protocols

General Cell Culture and Compound Preparation Workflow

1. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549, MGC803)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine

-

DMSO (cell culture grade)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine in complete growth medium. The final DMSO concentration should be below 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 48 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell line (e.g., MGC803)

-

Complete growth medium

-

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

-

-

Protocol:

-

Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of the compound for 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

3. Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

-

Materials:

-

Cancer cell line (e.g., MGC803)

-

Complete growth medium

-

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

6-well plates

-

Flow cytometer

-

-

Protocol:

-

Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of the compound for 24 hours.

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS and resuspend the pellet in 500 µL of cold PBS.

-

Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Conclusion

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is a compound of interest for cancer research due to the established anticancer properties of its parent scaffolds, 5-nitroindole and gramine. The protocols provided herein offer a standardized approach to investigate its cytotoxic and anti-proliferative effects on cancer cell lines. The postulated mechanism involving c-Myc suppression and ROS induction provides a framework for further mechanistic studies. The successful application of these assays will enable researchers to determine the efficacy and potential mode of action of this compound, contributing to the development of novel cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gramine-based structure optimization to enhance anti-gastric cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies with N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is a novel small molecule belonging to the 5-nitroindole class of compounds. Recent in vitro studies have identified it as a potential anticancer agent that functions by binding to and stabilizing c-Myc G-quadruplex DNA structures.[1][2] This interaction can lead to the downregulation of the c-Myc oncogene, which is implicated in the progression of numerous human cancers. The following application notes and protocols provide a comprehensive framework for the preclinical in vivo evaluation of this compound, focusing on its potential as an anticancer therapeutic. These protocols are designed to assess the compound's toxicity, efficacy, and pharmacokinetic profile in established animal models.

Physicochemical Properties and Formulation

A summary of the known physicochemical properties of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is presented in Table 1. Prior to in vivo administration, the compound must be formulated in a suitable vehicle. The choice of vehicle will depend on the route of administration and the compound's solubility. Preliminary solubility testing in common vehicles such as saline, PBS, DMSO, and various oil-based formulations is essential.

Table 1: Physicochemical Properties of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N₃O₂ | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 114-116 °C | [1] |

| Purity | >95% (typical) | |

| Storage Conditions | Room temperature, protected from light |

Proposed Mechanism of Action: c-Myc G-Quadruplex Inhibition

The primary proposed mechanism of action for N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is the stabilization of G-quadruplex structures in the promoter region of the c-Myc gene. This stabilization is hypothesized to inhibit transcription, leading to a decrease in c-Myc protein levels. The subsequent downstream effects would include cell cycle arrest and apoptosis in cancer cells that are dependent on c-Myc for their proliferation and survival.

Caption: Hypothetical signaling pathway of c-Myc inhibition.

Experimental Protocols

In Vivo Toxicity Studies

The initial in vivo evaluation of a novel compound should focus on its safety profile. Acute and repeated-dose toxicity studies are crucial for determining the maximum tolerated dose (MTD) and identifying potential target organs for toxicity.

1.1. Acute Toxicity Study

-

Objective: To determine the short-term toxicity and estimate the MTD of a single dose of the compound.

-

Animal Model: Healthy, young adult mice (e.g., BALB/c or C57BL/6), both male and female.

-

Procedure:

-

Administer the compound at escalating single doses to different groups of mice via the intended clinical route (e.g., intraperitoneal, oral gavage).

-

Include a vehicle control group.

-

Monitor animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days.

-

Record body weight changes.

-

At the end of the observation period, perform a gross necropsy and collect major organs for histopathological analysis.

-

-

Data to Collect: Mortality, clinical signs of toxicity, body weight, and macroscopic and microscopic organ pathology.

1.2. Repeated-Dose Toxicity Study

-

Objective: To evaluate the toxic effects of the compound after repeated administration over a longer period.

-

Animal Model: As above.

-

Procedure:

-

Administer the compound daily for a specified period (e.g., 14 or 28 days) at three or more dose levels below the estimated MTD.

-

Include a vehicle control group.

-

Monitor clinical signs, body weight, and food/water consumption throughout the study.

-

Collect blood samples at specified time points for hematology and clinical chemistry analysis.

-